molecular formula C11H11BrO4 B2552394 2-Bromo-6-ethoxy-4-formylphenyl acetate CAS No. 99853-25-5

2-Bromo-6-ethoxy-4-formylphenyl acetate

Cat. No.: B2552394
CAS No.: 99853-25-5
M. Wt: 287.109
InChI Key: BMHQLIWJIZLBOY-UHFFFAOYSA-N
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Description

2-Bromo-6-ethoxy-4-formylphenyl acetate is an organic compound with the molecular formula C11H11BrO4. It is a derivative of phenyl acetate, featuring a bromine atom, an ethoxy group, and a formyl group attached to the benzene ring. This compound is used as a building block in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

2-Bromo-6-ethoxy-4-formylphenyl acetate is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials

Safety and Hazards

While specific safety data for “2-Bromo-6-ethoxy-4-formylphenyl acetate” is not available, it’s important to handle all chemical substances with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-formylphenyl acetate typically involves multiple steps. One common method includes the bromination of 6-ethoxy-4-formylphenyl acetate. The reaction conditions often require a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-ethoxy-4-formylphenyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-formylphenyl acetate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-formylphenyl acetate
  • 6-Ethoxy-4-formylphenyl acetate
  • 2-Bromo-6-ethoxyphenyl acetate

Comparison

2-Bromo-6-ethoxy-4-formylphenyl acetate is unique due to the presence of both bromine and ethoxy groups on the benzene ring, which can influence its reactivity and interactions in chemical and biological systems. Compared to similar compounds, it offers a distinct combination of functional groups that can be exploited in various synthetic and research applications .

Properties

IUPAC Name

(2-bromo-6-ethoxy-4-formylphenyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO4/c1-3-15-10-5-8(6-13)4-9(12)11(10)16-7(2)14/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMHQLIWJIZLBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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